(S)-Remoxipride Hydrochloride
(S)-Remoxipride Hydrochloride
Remoxipride Hydrochloride is a selective and potent D2DR (dopamine D2 receptor) antagonist with very modest efficacy against D3RD and D4RD receptors.
Brand Name:
Vulcanchem
CAS No.:
73220-03-8
VCID:
VC0142742
InChI:
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1
SMILES:
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Molecular Formula:
C16H24BrClN2O3
Molecular Weight:
407.7 g/mol
(S)-Remoxipride Hydrochloride
CAS No.: 73220-03-8
Reference Standards
VCID: VC0142742
Molecular Formula: C16H24BrClN2O3
Molecular Weight: 407.7 g/mol
CAS No. | 73220-03-8 |
---|---|
Product Name | (S)-Remoxipride Hydrochloride |
Molecular Formula | C16H24BrClN2O3 |
Molecular Weight | 407.7 g/mol |
IUPAC Name | 3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 |
Standard InChIKey | WCPXLMIPGMFZMY-MERQFXBCSA-N |
Isomeric SMILES | CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl |
SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl |
Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl |
Appearance | Solid powder |
Description | Remoxipride Hydrochloride is a selective and potent D2DR (dopamine D2 receptor) antagonist with very modest efficacy against D3RD and D4RD receptors. |
Related CAS | 80125-14-0 (Parent) |
Synonyms | (S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide Anhydrous, Remoxipride Hydrochloride FLA-731 FLA731 Hydrochloride Anhydrous, Remoxipride Hydrochloride, Remoxipride Monohydrochloride Monohydrate, Remoxipride Monohydrochloride, Remoxipride Remoxipride Remoxipride Hydrochloride Remoxipride Hydrochloride Anhydrous Remoxipride Monohydrochloride Remoxipride Monohydrochloride Monohydrate Remoxipride Monohydrochloride, (R)-Isomer Remoxipride, (R)-Isome |
Reference | 1:Mol Pharmacol. 1986 Oct;30(4):345-51. Solid state conformations and antidopaminergic effects of remoxipride hydrochloride and a closely related salicylamide, FLA 797, in relation to dopamine receptor models.Högberg T,Rämsby S,de Paulis T,Stensland B,Csöregh I,Wägner A, PMID: 2945089 |
PubChem Compound | 15565709 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume